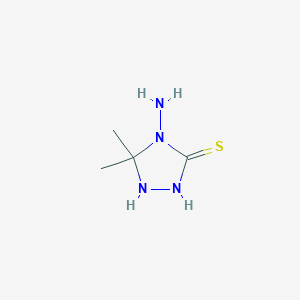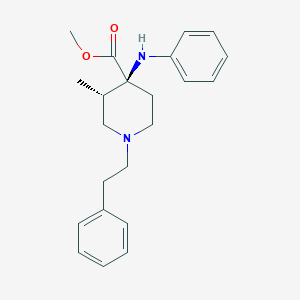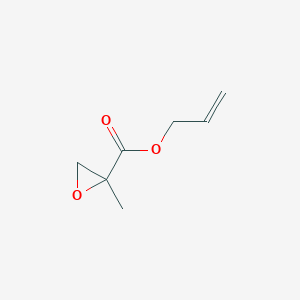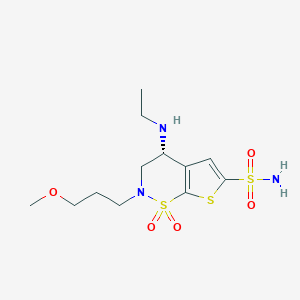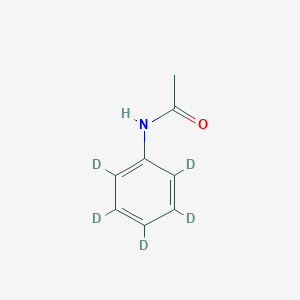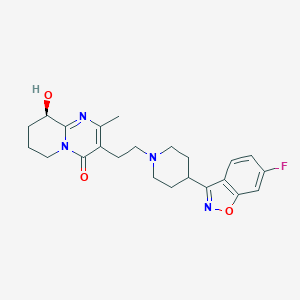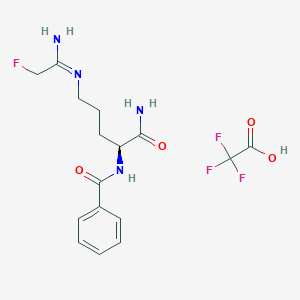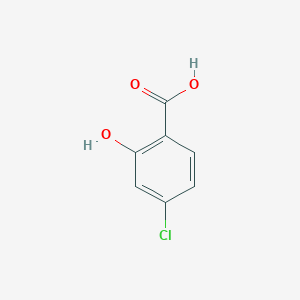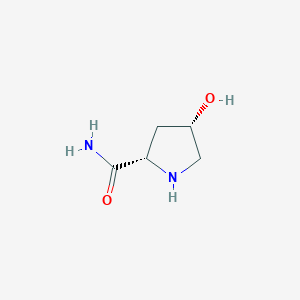
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide, also known as L-pyroglutamic acid or PCA, is a naturally occurring amino acid found in various foods and human physiological fluids. PCA has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including neurology, immunology, and oncology.
作用机制
The mechanism of action of PCA is not fully understood, but it is thought to involve the modulation of neurotransmitters, such as dopamine and glutamate, in the brain. PCA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
生化和生理效应
PCA has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. PCA has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One advantage of using PCA in lab experiments is its availability and low cost. PCA is a naturally occurring amino acid and can be easily synthesized. However, one limitation is its instability in aqueous solutions, which can affect its bioactivity and require careful storage and handling.
未来方向
There are numerous future directions for research on PCA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. PCA has also been investigated for its potential as an anti-inflammatory agent in various conditions, including arthritis and inflammatory bowel disease. Additionally, PCA has been studied for its potential as a biomarker for various diseases, including liver disease and cancer.
Conclusion:
In conclusion, (2S,4S)-4-hydroxypyrrolidine-2-carboxamide, or PCA, is a naturally occurring amino acid with potential therapeutic applications in various fields, including neurology, immunology, and oncology. PCA has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Future research on PCA is needed to fully understand its potential as a therapeutic agent and biomarker for various diseases.
合成方法
PCA can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One of the most common methods for chemical synthesis is the reaction of glutamic acid with acetic anhydride, followed by hydrolysis of the resulting pyrrolidone derivative. Enzymatic synthesis involves the use of pyrrolidone carboxylase, which catalyzes the conversion of glutamic acid to PCA.
科学研究应用
PCA has been extensively studied for its potential therapeutic applications in various fields. In neurology, PCA has been shown to improve cognitive function and memory in animal models. In immunology, PCA has been found to modulate the immune response and reduce inflammation. In oncology, PCA has been investigated for its potential as an anti-tumor agent.
属性
CAS 编号 |
129431-01-2 |
|---|---|
产品名称 |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m0/s1 |
InChI 键 |
OJSXAYGYRGXDSQ-IMJSIDKUSA-N |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)N)O |
SMILES |
C1C(CNC1C(=O)N)O |
规范 SMILES |
C1C(CNC1C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



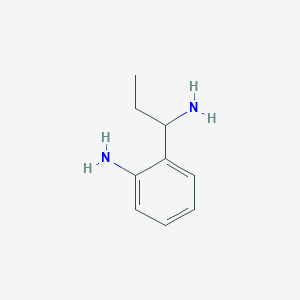
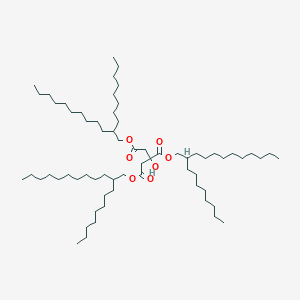
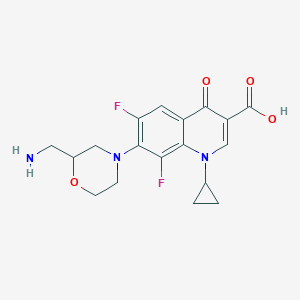
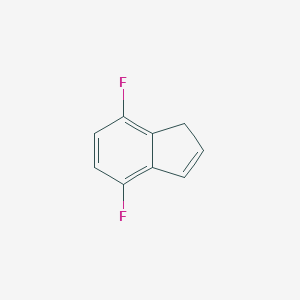
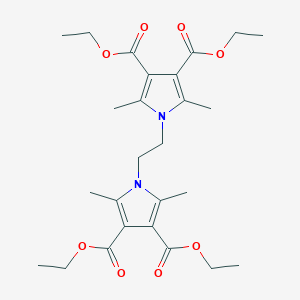
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
